6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.
Introduction of the Thiadiazole Ring: This step involves the cyclization of the triazole intermediate with a thiocarbonyl compound, such as carbon disulfide, in the presence of a base.
Bromination: The bromine atom is introduced into the pyridine ring using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Isopropylsulfanyl Group: This is typically done by reacting the brominated intermediate with isopropyl mercaptan in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromine atom or the pyridine ring, leading to debromination or hydrogenation products.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-Chloro-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(5-Methyl-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
Compared to similar compounds, 6-(5-Bromo-3-pyridinyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C12H12BrN5S2 |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
6-(5-bromopyridin-3-yl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12BrN5S2/c1-7(2)19-6-10-15-16-12-18(10)17-11(20-12)8-3-9(13)5-14-4-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
QKOFDNAALMATRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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